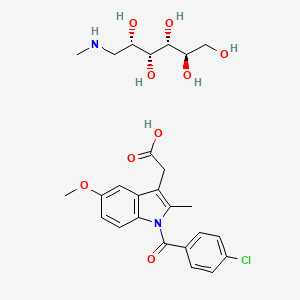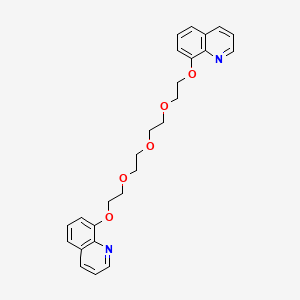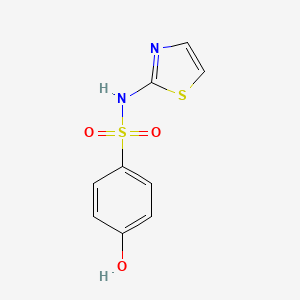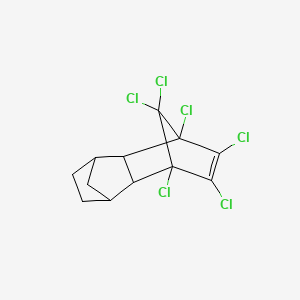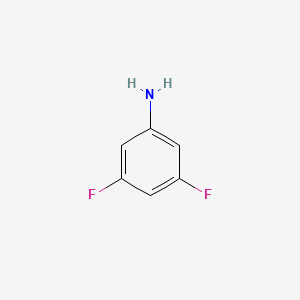![molecular formula C30H30O4 B1215159 1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate CAS No. 96298-76-9](/img/structure/B1215159.png)
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate is a complex organic compound with a unique structure that combines aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 1,2-dibromoethane with benzene in the presence of a strong base to form 1,2-Bis(ethenyl)benzene . The naphthalen-1-yl component can be introduced through a Friedel-Crafts alkylation reaction using [4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl chloride . The final step involves esterification with 2-methylprop-2-enoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π stacking interactions, while the aliphatic components can engage in hydrophobic interactions . These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,2-Di(p-tolyl)ethane: Similar in structure but lacks the naphthalen-1-yl and ester components.
1,4-Bis(2-(4-pyridyl)ethenyl)benzene: Contains pyridyl groups instead of naphthalen-1-yl and ester groups.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Features phosphine ligands instead of naphthalen-1-yl and ester groups.
Uniqueness
1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
96298-76-9 |
|---|---|
Molecular Formula |
C30H30O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H20O4.C10H10/c1-13(2)19(21)23-11-15-9-10-16(12-24-20(22)14(3)4)18-8-6-5-7-17(15)18;1-3-9-7-5-6-8-10(9)4-2/h5-10H,1,3,11-12H2,2,4H3;3-8H,1-2H2 |
InChI Key |
RJSUFFQWVRTVTE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC1=CC=C(C2=CC=CC=C12)COC(=O)C(=C)C.C=CC1=CC=CC=C1C=C |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C2=CC=CC=C12)COC(=O)C(=C)C.C=CC1=CC=CC=C1C=C |
Synonyms |
1,4-di-(methacryloyloxymethyl)naphthalene-divinylbenzene copolymer 1,4-DMN-DVB copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


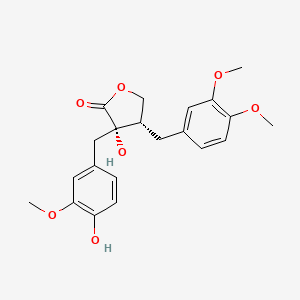
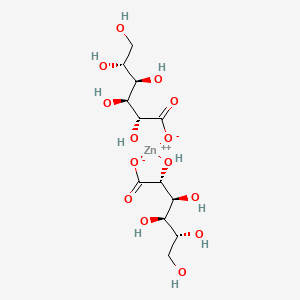
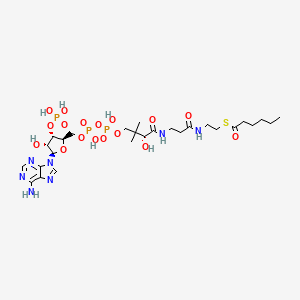
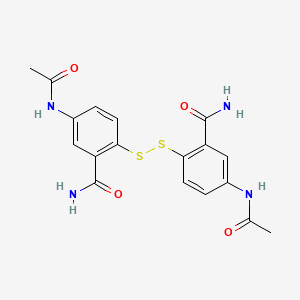

![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1215089.png)
![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)
![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1215093.png)
